2-Propoxyquinolin-4-amine is a chemical compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a propoxy group attached to the quinoline structure, specifically at the 2-position, and an amino group at the 4-position. The molecular formula for 2-Propoxyquinolin-4-amine is , and it has a molecular weight of approximately 175.21 g/mol.
2-Propoxyquinolin-4-amine can be synthesized through various chemical methods and is often studied in medicinal chemistry due to its potential pharmacological properties. It falls under the category of amines, specifically primary amines, due to the presence of one amino group attached to the aromatic quinoline structure.
The synthesis of 2-Propoxyquinolin-4-amine can be achieved through several methods, including:
The technical details of these methods involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
2-Propoxyquinolin-4-amine can participate in various chemical reactions typical for amines and quinolines:
These reactions are essential for modifying the compound's functional groups for further biological testing.
The mechanism of action for compounds like 2-Propoxyquinolin-4-amine often involves interaction with biological targets such as enzymes or receptors. For instance, quinoline derivatives have been shown to exhibit activity against various pathogens by inhibiting specific metabolic pathways or interfering with cellular processes.
The detailed mechanism typically includes:
The physical properties of 2-Propoxyquinolin-4-amine include:
Chemical Properties:
Data on boiling point, melting point, and spectral data (such as nuclear magnetic resonance or infrared spectroscopy) would typically be collected during characterization studies but are currently unavailable.
2-Propoxyquinolin-4-amine is primarily researched for its potential applications in medicinal chemistry, particularly in:
Quinoline, a privileged heterocyclic scaffold with a logP of 2.04 and low human toxicity, has enabled groundbreaking therapeutics across infectious diseases and oncology for over two centuries [3]. Historically, natural quinolines like quinine (isolated from Cinchona bark) laid the foundation for antimalarial development, while modern synthetic derivatives have expanded into diverse pharmacological domains. Contemporary drug discovery exploits quinoline’s planar structure for DNA intercalation and targeted protein inhibition, leveraging its adaptability to modulate pharmacokinetic properties and target engagement [3] [5]. Notable FDA-approved agents include:
Table 1: Evolution of Quinoline-Based Therapeutics
Era | Compound | Therapeutic Application | Key Mechanism |
---|---|---|---|
1820s | Quinine | Antimalarial | Heme polymerization inhibition |
1960s | Chloroquine | Antimalarial/Immunomodulatory | Lysosomal pH modulation |
2000s | Pelitinib | Oncology (solid tumors) | Irreversible EGFR inhibition |
2010s | Bosutinib | Chronic myeloid leukemia | Bcr-Abl/Src kinase inhibition |
Strategic decoration of the quinoline core at C-4 with propoxy and amine groups enhances target specificity and drug-like properties. The propoxy chain (‒OCH₂CH₂CH₃) increases lipophilicity (cLogP +1.3 vs. unsubstituted quinoline), improving membrane permeability crucial for intracellular mycobacterial targeting [4] [8]. Concurrently, the C-4 primary amine (‒NH₂) serves as a hydrogen-bond donor/acceptor, enabling critical interactions with kinase ATP pockets (e.g., HGFR/MST1R salt bridges) and bacterial enzymes like GyrB [9] [10]. Key structure-activity relationship (SAR) insights include:
Table 2: Impact of Propoxy and Amine Modifications on Bioactivity
Structural Feature | Target | Biological Effect | Key SAR Insight |
---|---|---|---|
C4-propoxy | M. tuberculosis GyrB | MIC = 3.3 μM | Linear > branched chains |
C4-amine | HGFR/MST1R | IC₅₀ = 0.11 μM (HGFR) | H-bond with Met1160 |
2-Aryl + C4-propoxyamine | EGFR/FAK | IC₅₀ = 14.25–25.39 nM | Coplanarity enhances ATP binding |
2-Propoxyquinolin-4-amine derivatives counteract drug-resistant tuberculosis by targeting energy metabolism and DNA replication machinery. Key mechanisms include:
Table 3: Antitubercular Activity of 2-Propoxyquinolin-4-amine Derivatives
Compound | Target | Activity (μM) | Resistance Profile |
---|---|---|---|
8a (from [1]) | M. tuberculosis H37Rv | MIC = 9.2 | Effective vs MDR-TB |
Compound 53 (from [8]) | GyrB ATPase | IC₅₀ = 0.86 | Bypasses fluoroquinolone resistance |
2-Quinolin-4-yloxyacetamide 83 (from [4]) | Cytochrome bc1 | MIC = 1.2 | Intracellular activity |
In oncology, 2-propoxyquinolin-4-amine hybrids inhibit proliferative signaling through dual kinase targeting:
CAS No.: 25596-24-1
CAS No.: 1465-16-3
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4